Platelet Aggregation Inhibition: 6-Chloro vs. 6-Phenyl
In a direct head-to-head comparison, 6-phenylchroman-2-carboxylic acid (PCCA) demonstrated at least 52-fold greater potency than its 6-chloro counterpart, 6-chlorochroman-2-carboxylic acid (CCCA), in inhibiting platelet activation induced by ADP, epinephrine, and collagen [1]. This significant potency difference underscores the critical role of the 6-substituent in determining biological activity within the chroman-2-carboxylic acid scaffold.
| Evidence Dimension | Inhibitory potency against ADP/epinephrine/collagen-induced platelet activation |
|---|---|
| Target Compound Data | 6-Chlorochroman-2-carboxylic acid (CCCA) baseline potency |
| Comparator Or Baseline | 6-Phenylchroman-2-carboxylic acid (PCCA) |
| Quantified Difference | ≥52-fold higher potency for PCCA |
| Conditions | Human platelet function assay (in vitro), concentration-dependent inhibition |
Why This Matters
This data is critical for researchers selecting building blocks for antiplatelet agent development, as it quantifies the profound impact of 6-position substitution on biological activity.
- [1] Huzoor-Akbar et al. Effects of clofibrate and 6-substituted chroman analogs on human platelet function: Mechanism of inhibitory action. Biochemical Pharmacology. 1981;30(14):2013-2020. View Source
